Cas no 26885-67-6 ((Z)-1-Methoxy-3,3,3-trifluoropropene)

(Z)-1-Methoxy-3,3,3-trifluoropropene 化学的及び物理的性質
名前と識別子
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- 1-Propene,3,3,3-trifluoro-1-methoxy-, (1Z)-
- (Z)-1-Methoxy-3,3,3-trifluoroprop-1-ene
- (Z)-1-METHOXY-3,3,3-TRIFLUOROPROPENE
- Z-1-Methoxy-3,3,3-trifluoropropene
- 3,3,3-Trifluor-1-methoxy-propen
- 3,3,3-trifluoro-1-methoxypropene
- CIS-1-METHOXY-3,3,3-TRIFLUOROPROPENE
- methyl-(3,3,3-trifluoro-propenyl)-ether
- Methyl-(3,3,3-trifluor-propenyl)-aether
- (Z)-3,3,3-Trifluoro-1-methoxy-propene
- A818652
- SCHEMBL2483347
- (Z)-3, 3, 3-trifluoro-1-methoxyprop-1-ene
- AKOS015850851
- 1-Propene,3,3,3-trifluoro-1-methoxy-,(1Z)-
- (z)-3,3,3-trifluoro-1-methoxyprop-1-ene
- BGHDVJGMEWAMPO-IHWYPQMZSA-N
- 26885-67-6
- (Z)-1-Methoxy-3,3,3-trifluoropropene
-
- MDL: MFCD04038317
- インチ: InChI=1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3/b3-2-
- InChIKey: BGHDVJGMEWAMPO-IHWYPQMZSA-N
- SMILES: CO/C=C\C(F)(F)F
計算された属性
- 精确分子量: 126.02925
- 同位素质量: 126.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 83.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 9.2Ų
- XLogP3: 1.6
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 102-104°C
- フラッシュポイント: 148.0±22.3 °C
- Refractive Index: 1.333
- PSA: 9.23
(Z)-1-Methoxy-3,3,3-trifluoropropene Security Information
- Signal Word:warning
- 危害声明: Flammable
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1993
- 危険カテゴリコード: 10
- セキュリティの説明: 16
-
危険物標識:
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
- Risk Phrases:R10
- HazardClass:IRRITANT, FLAMMABLE
(Z)-1-Methoxy-3,3,3-trifluoropropene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M268893-100mg |
(Z)-1-Methoxy-3,3,3-trifluoropropene |
26885-67-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | M268893-50mg |
(Z)-1-Methoxy-3,3,3-trifluoropropene |
26885-67-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | M268893-500mg |
(Z)-1-Methoxy-3,3,3-trifluoropropene |
26885-67-6 | 500mg |
$ 135.00 | 2022-06-04 | ||
Apollo Scientific | PC5593-5g |
(Z)-1-Methoxy-3,3,3-trifluoroprop-1-ene |
26885-67-6 | 92% | 5g |
£120.00 | 2024-07-19 |
(Z)-1-Methoxy-3,3,3-trifluoropropene 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
(Z)-1-Methoxy-3,3,3-trifluoropropeneに関する追加情報
Research Brief on (Z)-1-Methoxy-3,3,3-trifluoropropene (CAS: 26885-67-6) in Chemical Biology and Pharmaceutical Applications
The compound (Z)-1-Methoxy-3,3,3-trifluoropropene (CAS: 26885-67-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and emerging roles in drug discovery and development. The compound's trifluoromethyl group and methoxy functionality make it a versatile intermediate for the construction of fluorinated bioactive molecules, which are increasingly important in modern medicinal chemistry.
Recent studies have highlighted innovative synthetic routes to (Z)-1-Methoxy-3,3,3-trifluoropropene, with particular emphasis on stereoselective methods that preserve the Z-configuration. A 2023 publication in the Journal of Fluorine Chemistry demonstrated a novel palladium-catalyzed coupling approach that achieves >95% stereoselectivity under mild conditions. This methodological advancement addresses previous challenges in maintaining the Z-isomer's stability during synthesis, which is crucial for its subsequent applications in pharmaceutical intermediates.
In pharmaceutical applications, researchers have explored (Z)-1-Methoxy-3,3,3-trifluoropropene as a key building block for fluorinated analogs of biologically active compounds. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its successful incorporation into novel COX-2 inhibitors, demonstrating enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The compound's ability to introduce both fluorine atoms and methoxy groups in a single synthetic step offers significant advantages in drug design, particularly for CNS-targeted therapeutics where these moieties are known to influence blood-brain barrier penetration.
The mechanism of action for derivatives containing the (Z)-1-Methoxy-3,3,3-trifluoropropene scaffold has been investigated through computational and experimental studies. Molecular docking simulations published in the Journal of Medicinal Chemistry (2023) suggest that the Z-configuration creates optimal spatial orientation for target binding in enzyme active sites, particularly for kinases and G-protein-coupled receptors. These findings are supported by X-ray crystallographic data of protein-ligand complexes, providing structural insights for rational drug design using this fluorinated building block.
From a safety and toxicological perspective, recent preclinical evaluations of (Z)-1-Methoxy-3,3,3-trifluoropropene derivatives have shown promising results. A 2024 toxicology study in Regulatory Toxicology and Pharmacology reported favorable safety profiles for several lead compounds derived from this intermediate, with no observed genotoxicity in standard battery tests. However, researchers note that metabolic studies indicate the potential formation of trifluoroacetic acid as a metabolite, warranting careful consideration in prolonged therapeutic applications.
The industrial production and scale-up of (Z)-1-Methoxy-3,3,3-trifluoropropene have seen significant advancements, as detailed in a recent patent application (WO2023/154321). The disclosed continuous flow process achieves >90% yield with excellent stereocontrol, addressing previous limitations in batch production. This technological development is expected to facilitate broader adoption of the compound in pharmaceutical manufacturing, particularly for the production of fluorinated analogs of existing drugs.
Future research directions highlighted in recent reviews include exploring the compound's utility in PROTAC (proteolysis targeting chimera) design and its potential as a fluorinated tag for PET imaging probes. The unique physicochemical properties imparted by the trifluoropropene moiety, combined with the methoxy group's hydrogen-bonding capacity, create opportunities for developing novel theranostic agents. As the field of fluorinated pharmaceuticals continues to expand, (Z)-1-Methoxy-3,3,3-trifluoropropene is poised to play an increasingly important role in the development of next-generation therapeutic agents.
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